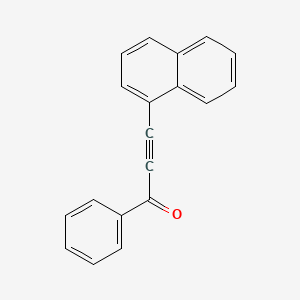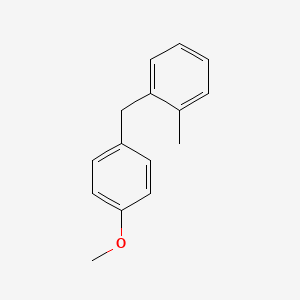![molecular formula C28H34N4O B14124439 2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14124439.png)
2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic core substituted with bulky tert-butyl groups and an imidazo[1,2-a]pyrazine moiety, which contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenolic core is then introduced via electrophilic aromatic substitution, where tert-butyl groups are added to the phenol ring using Friedel-Crafts alkylation with tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone under oxidative conditions.
Reduction: The imidazo[1,2-a]pyrazine moiety can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic and imidazo[1,2-a]pyrazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazo[1,2-a]pyrazine derivatives.
Substitution: Halogenated or alkylated phenolic and imidazo[1,2-a]pyrazine derivatives.
科学研究应用
2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance.
作用机制
The compound exerts its effects primarily through its phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals, thereby acting as an antioxidant. The imidazo[1,2-a]pyrazine moiety may interact with various molecular targets, including enzymes and receptors, modulating their activity and influencing cellular pathways involved in oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Used as a UV stabilizer and antioxidant in polymers.
2,6-Di-tert-butyl-4-ethylphenol: Similar antioxidant properties with slight structural variations.
Uniqueness
2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol stands out due to its unique combination of a phenolic core with an imidazo[1,2-a]pyrazine moiety, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler phenolic antioxidants .
属性
分子式 |
C28H34N4O |
|---|---|
分子量 |
442.6 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C28H34N4O/c1-17-10-9-11-18(2)23(17)31-26-24(30-22-16-29-12-13-32(22)26)19-14-20(27(3,4)5)25(33)21(15-19)28(6,7)8/h9-16,31,33H,1-8H3 |
InChI 键 |
PKAVFEVICNJYEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


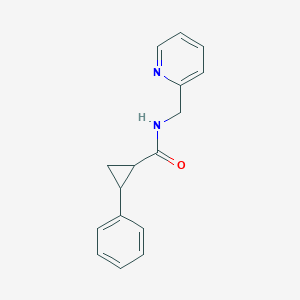
![(6-chloro-1H-indol-3-yl)[4-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)piperazin-1-yl]acetic acid](/img/structure/B14124361.png)
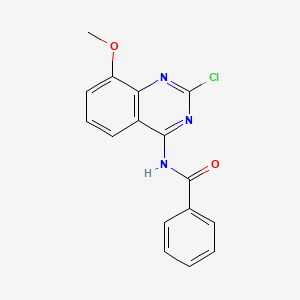
![1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124369.png)
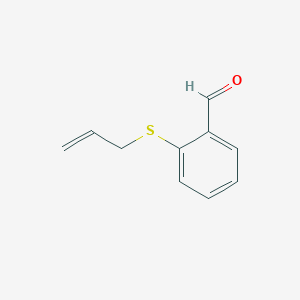
![(2S)-3-(4-methoxyphenyl)-2-[(1-methylpiperidin-4-yl)formamido]propanoic acid](/img/structure/B14124373.png)
![2-[2-(Diphenylmethyl)anilino]propane-1,3-diol](/img/structure/B14124377.png)
![3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14124403.png)

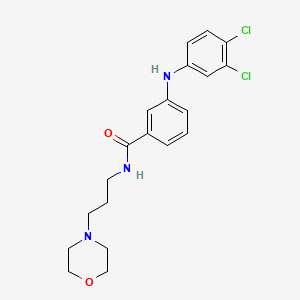
![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124420.png)

